6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with phenyl isocyanate, followed by cyclization with hydrazine hydrate under reflux conditions . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and the ERK signaling pathway.
Pathways Involved: It inhibits the phosphorylation of key proteins in the ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with other similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine family:
Properties
Molecular Formula |
C11H9N5 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C11H9N5/c12-10-14-11-13-6-9(7-16(11)15-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15) |
InChI Key |
YQXQYKCOLFIDGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC(=N3)N)N=C2 |
Origin of Product |
United States |
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